

The Chemical Synthesis of Ryanodol and Ryanodine: A Detailed Guide

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Compound of Interest

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine and its hydrolysis product, **ryanodol**, are complex diterpenoids that have garnered significant attention in the scientific community due to their potent modulation of intracellular calcium release channels known as ryanodine receptors (RyRs).[1][2][3][4] These receptors are crucial for a variety of physiological processes, including muscle contraction, synaptic transmission, and cellular signaling. The intricate molecular architecture of these natural products, characterized by a dense array of stereocenters and oxygenation, has presented a formidable challenge to synthetic chemists for decades. This document provides a comprehensive overview of the landmark total syntheses of **ryanodol** and ryanodine, with a focus on detailed experimental protocols and comparative data to aid researchers in this field.

The first total synthesis of (+)-**ryanodol** was accomplished by Deslongchamps in 1979, a monumental achievement that required 41 steps in its longest linear sequence.[5][6] More recently, synthetic strategies have focused on improving efficiency. Notably, the Inoue group reported a total synthesis of (\pm)-**ryanodol** in 22 steps and later the first total synthesis of (+)-ryanodine.[1][7] A significant breakthrough in efficiency was achieved by the Reisman group in 2016 with a 15-step synthesis of (+)-**ryanodol**.[3][4][8][9] This was followed by their report in 2017 on the first total synthesis of (+)-ryanodine in 18 steps.[10][11]

Comparative Overview of Key Synthetic Strategies

The total synthesis of these complex molecules has been approached through various innovative strategies. The following table summarizes the key features of the most prominent total syntheses of (+)-ryanodol.

Lead Scientist/Group	Year Published	Starting Material	Key Reactions	Longest Linear Sequence (Steps)	Overall Yield
Pierre Deslongchamps	1979	-	Diels-Alder cycloaddition, intramolecular aldol reactions	37-41	0.23%
Masayuki Inoue	2014	C2-symmetric tricycle	Intramolecular radical coupling, olefin metathesis	35	0.008%
Sarah E. Reisman	2016	(S)-pulegone	Pauson-Khand reaction, SeO ₂ -mediated oxidation, reductive cyclization	15	0.42%

Detailed Experimental Protocols: The Reisman Synthesis of (+)-Ryanodol

The 15-step synthesis of (+)-ryanodol by the Reisman group represents a landmark in efficiency and is detailed below.[\[3\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#)

Synthesis of Key Tetracyclic Intermediate

The initial phase of the synthesis focuses on the construction of a key tetracyclic intermediate from (S)-pulegone.

Step 1-8: Synthesis of Cyclopentenone Intermediate

The synthesis commences with the commercially available terpene (S)-pulegone and proceeds through an eight-step sequence to furnish a key cyclopentenone intermediate on a multigram scale.^[9] A critical step involves a diastereoselective Pauson-Khand reaction to construct the core carbocyclic framework.^{[8][12]}

Protocol for Pauson-Khand Cyclization:

- Reactants: Enyne precursor, $[\text{RhCl}(\text{CO})_2]_2$ (catalyst), CO (1 atm).
- Solvent: m-xylene.
- Temperature: 110 °C.
- Procedure: A solution of the enyne precursor in m-xylene is charged into a pressure vessel. The catalyst is added, and the vessel is purged with carbon monoxide. The reaction mixture is heated at 110 °C under an atmosphere of carbon monoxide until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the tetracyclic enone. This reaction has been shown to proceed with high diastereoselectivity.^[12]

Late-Stage Oxidation and Final Steps

The latter stages of the synthesis involve strategic oxidation and cyclization to install the remaining functionalities of **ryanodol**.

Step 9: Selenium Dioxide-Mediated Oxidation

A pivotal step in the Reisman synthesis is the simultaneous installation of three oxygen functionalities in a single step using selenium dioxide (SeO_2).^{[4][8]}

Protocol for SeO_2 Oxidation:

- Reactants: Tetracyclic enone, SeO_2 , 4 Å molecular sieves.
- Solvent: 1,4-dioxane.
- Temperature: 110 °C.
- Procedure: To a solution of the tetracyclic enone in anhydrous 1,4-dioxane containing activated 4 Å molecular sieves is added SeO_2 . The mixture is heated to 110 °C. The reaction must be conducted under strictly anhydrous conditions to achieve the desired simultaneous oxidation of three C-H bonds.^[8] Upon completion, the reaction is cooled, filtered, and the solvent is evaporated. The crude product is then purified.

Step 14-15: Conversion of (+)-Anhydroryanodol to (+)-Ryanodol

The synthesis culminates in the conversion of (+)-anhydroryanodol to (+)-ryanodol.^{[8][9]}

Protocol for Epoxidation and Reductive Cyclization:

- Epoxidation: (+)-Anhydroryanodol is treated with trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride and urea hydrogen peroxide) in the presence of a phosphate buffer.
- Reductive Cyclization: The resulting epoxide is then subjected to a reductive cyclization using lithium metal in ammonia and tetrahydrofuran at -78 °C to furnish (+)-ryanodol.^{[8][9]}

The Final Step: Synthesis of (+)-Ryanodine

The conversion of (+)-ryanodol to (+)-ryanodine requires the selective esterification of the highly sterically hindered C3 hydroxyl group with pyrrole-2-carboxylic acid.^[1] This transformation proved to be a significant challenge.

Inoue's Two-Step Protocol for Esterification

Direct esterification of the C3-alcohol was found to be unsuccessful.^[1] The Inoue group developed a novel two-step protocol to overcome this hurdle.^[1]

- Glycine Ester Formation: The C3-hydroxyl group is first converted to a less sterically demanding glycine ester.

- Pyrrole Ring Formation: The glycine ester is then transformed into the pyrrole ring through a condensation reaction with 1,3-bis(dimethylamino)allylium tetrafluoroborate.[1]

Reisman's Late-Stage Acylation Strategy

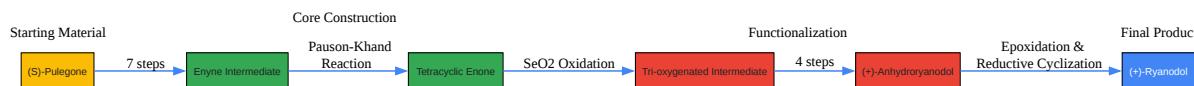
The Reisman group developed a strategy that introduces the C3 pyrrole-2-carboxylate ester at a late stage of the synthesis, prior to the final reductive cyclization, thereby circumventing the challenging direct esterification of **ryanodol**.[10][11]

Protocol for Late-Stage Acylation:

- Reactants: A protected **ryanodol** precursor, 1-(1H-pyrrole-2-carbonyl)-1H-imidazole, NaH.
- Solvent: Anhydrous THF.
- Procedure: The protected **ryanodol** precursor is dissolved in anhydrous THF and treated with NaH at 0 °C. The acylating agent is then added, and the reaction is stirred until completion. This approach allows for the direct incorporation of the critical ester functionality before the final ring closure.

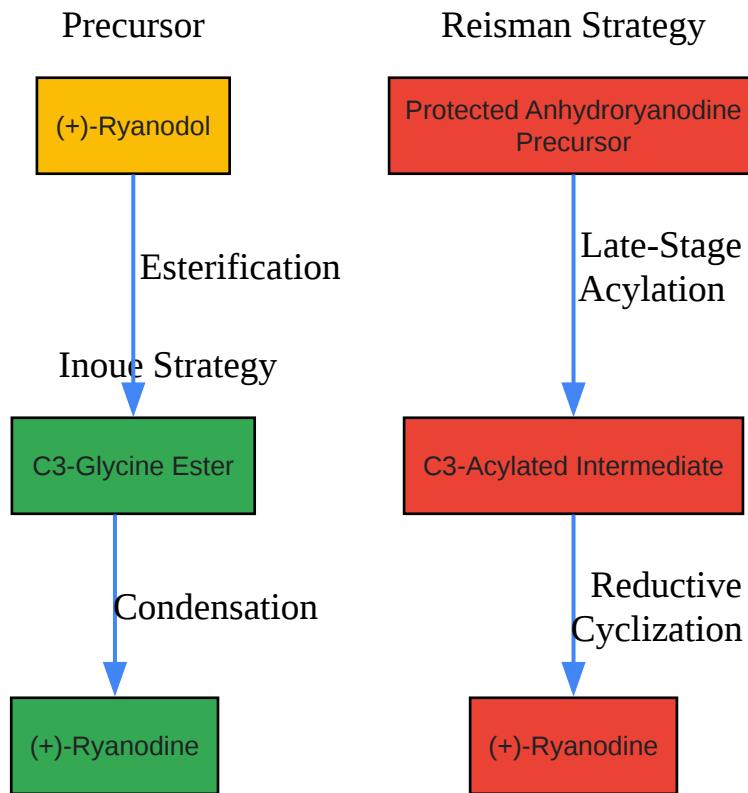
Visualizing the Synthetic Pathways

To better understand the logical flow of these complex syntheses, the following diagrams illustrate the key strategic steps.



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Caption: Key stages in the 15-step total synthesis of (+)-**ryanodol** by the Reisman group.

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Caption: Comparative strategies for the final esterification to form (+)-ryanodine.

Conclusion

The total syntheses of **ryanodol** and ryanodine stand as landmark achievements in organic chemistry, showcasing the power of strategic planning and the development of novel synthetic methodologies. The evolution from the initial lengthy synthesis by Deslongchamps to the highly efficient 15-step route by Reisman highlights the progress in the field. These synthetic routes not only provide access to these valuable biological probes but also open avenues for the creation of novel analogs with potentially enhanced or altered pharmacological properties, which will be invaluable for future studies of ryanodine receptors and their role in health and disease.

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